molecular formula C14H15Cl3N2O2 B14536948 N-(2-Cyanopropan-2-yl)-2-(2,3,5-trichlorophenoxy)butanamide CAS No. 62047-33-0

N-(2-Cyanopropan-2-yl)-2-(2,3,5-trichlorophenoxy)butanamide

Cat. No.: B14536948
CAS No.: 62047-33-0
M. Wt: 349.6 g/mol
InChI Key: GIAZRHQGHMAOPY-UHFFFAOYSA-N
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Description

N-(2-Cyanopropan-2-yl)-2-(2,3,5-trichlorophenoxy)butanamide is a synthetic organic compound that belongs to the class of phenoxybutanamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanopropan-2-yl)-2-(2,3,5-trichlorophenoxy)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,5-trichlorophenol and 2-cyanopropan-2-ylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and quality control measures is essential to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanopropan-2-yl)-2-(2,3,5-trichlorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or herbicidal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Cyanopropan-2-yl)-2-(2,3,5-trichlorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyanopropan-2-yl)-2-(2,4-dichlorophenoxy)butanamide
  • N-(2-Cyanopropan-2-yl)-2-(2,3,4-trichlorophenoxy)butanamide
  • N-(2-Cyanopropan-2-yl)-2-(2,3,6-trichlorophenoxy)butanamide

Uniqueness

N-(2-Cyanopropan-2-yl)-2-(2,3,5-trichlorophenoxy)butanamide is unique due to its specific substitution pattern on the phenoxy ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.

Properties

CAS No.

62047-33-0

Molecular Formula

C14H15Cl3N2O2

Molecular Weight

349.6 g/mol

IUPAC Name

N-(2-cyanopropan-2-yl)-2-(2,3,5-trichlorophenoxy)butanamide

InChI

InChI=1S/C14H15Cl3N2O2/c1-4-10(13(20)19-14(2,3)7-18)21-11-6-8(15)5-9(16)12(11)17/h5-6,10H,4H2,1-3H3,(H,19,20)

InChI Key

GIAZRHQGHMAOPY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(C)(C)C#N)OC1=C(C(=CC(=C1)Cl)Cl)Cl

Origin of Product

United States

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